molecular formula C10H14ClN5O10P2 B15091270 [[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid

[[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid

Cat. No.: B15091270
M. Wt: 461.64 g/mol
InChI Key: POWNGKCXGCOKLX-UHFFFAOYSA-N
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Description

The compound [[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid is a complex organic molecule with significant biochemical and pharmaceutical relevance. It features a purine base, a sugar moiety, and a phosphorylated group, making it a crucial component in various biochemical pathways and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and subsequent phosphorylation. Key steps include:

    Purine Base Preparation: The purine base is synthesized through a series of reactions involving chlorination and amination.

    Sugar Attachment: The sugar moiety is attached via glycosylation reactions under acidic or basic conditions.

    Phosphorylation: The final step involves the phosphorylation of the sugar moiety using phosphorylating agents like phosphorus oxychloride or phosphoric acid derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity. The process is monitored using analytical techniques like HPLC and NMR to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

[[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the sugar moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further analyzed using spectroscopic techniques.

Scientific Research Applications

Chemistry

In chemistry, [[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid is used as a building block for synthesizing nucleotides and nucleosides. It serves as a precursor for various biochemical studies and synthetic applications.

Biology

In biological research, this compound is crucial for studying DNA and RNA synthesis, repair mechanisms, and enzymatic activities. It is used in assays to investigate the role of nucleotides in cellular processes.

Medicine

Medically, the compound has potential therapeutic applications in antiviral and anticancer treatments. Its analogs are explored for their ability to inhibit viral replication and cancer cell proliferation.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals, diagnostic reagents, and biochemical assays. It is also employed in the synthesis of complex organic molecules for research and development.

Mechanism of Action

The mechanism of action of [[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It targets enzymes involved in nucleotide metabolism, such as DNA polymerases and reverse transcriptases, inhibiting their activity and thus preventing viral replication or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure but with different functional groups.

    Deoxyadenosine Monophosphate (dAMP): A nucleotide involved in DNA synthesis, lacking the chlorinated purine base.

    Guanosine Monophosphate (GMP): Another nucleotide with a different purine base.

Uniqueness

[[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid: is unique due to its chlorinated purine base, which imparts distinct biochemical properties. This modification enhances its potential as a therapeutic agent by increasing its stability and specificity for certain enzymatic targets.

Properties

IUPAC Name

[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWNGKCXGCOKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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